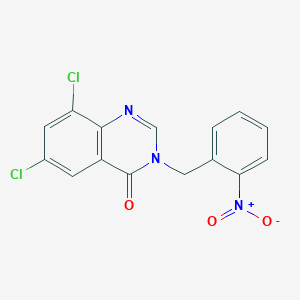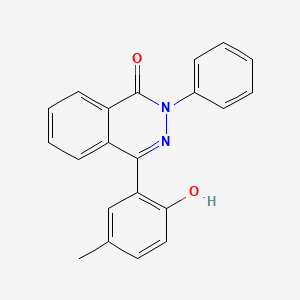
3-(2-Thienyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
thienocoumarin , belongs to the class of heterocyclic compounds. Its structure combines a coumarin core with a thiophene ring. Thiophene is a five-membered aromatic ring containing sulfur, and coumarin is a benzopyran derivative. Thienocoumarin exhibits interesting properties due to this fusion of aromatic systems.
Preparation Methods
Synthesis Routes::
Knoevenagel Condensation:
- While not widely produced industrially, thienocoumarin can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Thienocoumarin undergoes various reactions:
Oxidation: It can be oxidized to form thienocoumarin-3-carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Halogenation or other substitution reactions can modify the thiophene ring.
Common Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and oxidizing agents like potassium permanganate (KMnO₄).
Major Products: Thienocoumarin derivatives with altered functional groups.
Scientific Research Applications
Thienocoumarin finds applications in:
Chemistry: As a fluorescent probe due to its emission properties.
Biology: Studying DNA interactions and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
- Thienocoumarin’s mechanism of action varies based on its specific application.
- In anticancer research, it may interfere with cell cycle regulation or inhibit specific enzymes.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- Thienocoumarin’s uniqueness lies in its fused thiophene-coumarin structure.
- Similar compounds include simple coumarins, thiophenes, and other heterocyclic derivatives.
Properties
CAS No. |
91805-18-4 |
|---|---|
Molecular Formula |
C13H8O2S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-thiophen-2-ylchromen-2-one |
InChI |
InChI=1S/C13H8O2S/c14-13-10(12-6-3-7-16-12)8-9-4-1-2-5-11(9)15-13/h1-8H |
InChI Key |
AUISNCGJDLDBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)


![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12012814.png)
![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012836.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012843.png)

![[3-benzoyloxy-4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012862.png)

